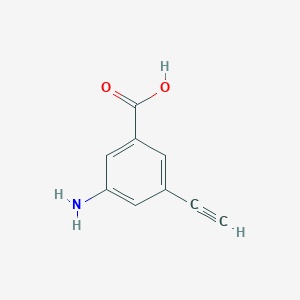

3-Amino-5-ethynylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

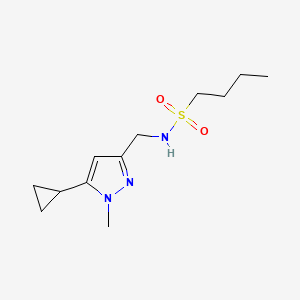

3-Amino-5-ethynylbenzoic acid, also known as AEBA, is a chemical compound with the molecular formula C9H7NO2 . It is available in the form of a powder . The IUPAC name for this compound is this compound hydrochloride .

Synthesis Analysis

A series of 3-amino-5- (5-oxo-5H-benzo [a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The synthesis of this compound can be achieved from Benzoic acid, 3-ethynyl-5-nitro- .

Molecular Structure Analysis

The molecular weight of this compound is 197.62 . The Inchi Code for this compound is 1S/C9H7NO2.ClH/c1-2-6-3-7 (9 (11)12)5-8 (10)4-6;/h1,3-5H,10H2, (H,11,12);1H .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its density is predicted to be 1.32±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C .

Aplicaciones Científicas De Investigación

Fluorogenic and Chromogenic Probing

3-Ethynylbenzoate, a derivative of 3-Amino-5-ethynylbenzoic acid, serves as a novel, activity-dependent fluorogenic and chromogenic probe for bacterial strains. It's particularly effective for strains expressing the TOL pathway, which involves the degradation of toluene via conversion to benzoate, followed by meta ring fission of catechol. This application enables the direct physiological analysis and fluorescent labeling of cells with induced toluene-degrading enzymes (Clingenpeel et al., 2005).

Chemical Synthesis and Biological Activities

This compound is used in the synthesis of various chemical compounds with significant biological activities. For example, its derivatives have been utilized in the development of anticancer, antimicrobial agents, and for DNA protection analysis. These compounds have shown efficacy against cancer cell lines and bacterial strains, as well as the ability to bind to DNA, suggesting potential uses as drugs or drug additives (Şener et al., 2018).

Synthesis of Macrocyclic Complexes

The compound is also instrumental in the synthesis of macrocyclic triruthenium complexes. These complexes, characterized by their mixed-valent states and signs of valence delocalization, are potential candidates for molecule-based conductive loops with through-bond charge delocalization (Fink et al., 2018).

Development of Anti-Inflammatory Agents

Additionally, derivatives of this compound have been explored in the synthesis of novel anti-inflammatory agents. These agents have shown promise in reducing inflammation in various models, indicating the potential for therapeutic applications in inflammation-related conditions (Hirai & Sugimoto, 1977).

Anticancer Drug Research

In anticancer drug research, derivatives of this compound have been employed in the discovery of apoptosis inducers. This approach has facilitated the identification of new potential drugs and the understanding of signaling pathways and druggable targets (Cai et al., 2006).

Precursor in Biosynthesis

The compound has also been identified as a precursor in the biosynthesis of certain antibiotics, such as rifamycin, in Nocardia mediterranei. This discovery has provided insights into the biosynthesis of ansamycins and contributed to the development of biosynthetic models for these types of antibiotics (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety information for 3-Amino-5-ethynylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It also has specific target organ toxicity, potentially causing damage to organs through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Mode of Action

It is known that amino acids can interact with various targets in the body, influencing physiological functions related to nutrition, sensory perception, and biological regulation .

Biochemical Pathways

Amino acids are known to play crucial roles in various biochemical pathways, including protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-ethynylbenzoic acid . These factors could include temperature, pH, and the presence of other compounds.

Propiedades

IUPAC Name |

3-amino-5-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQZNDPKLOEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)